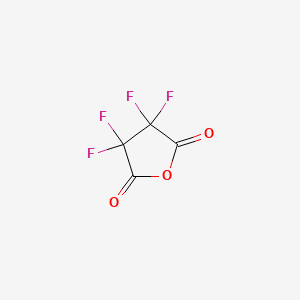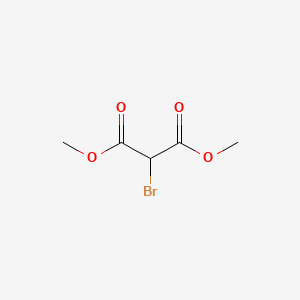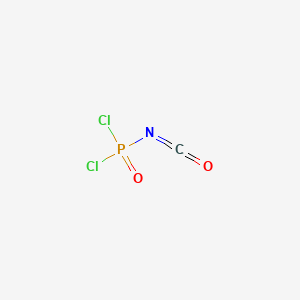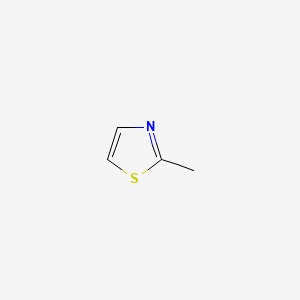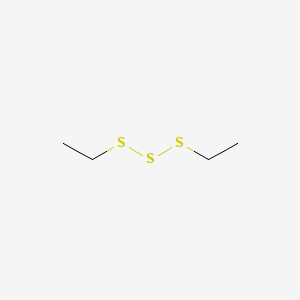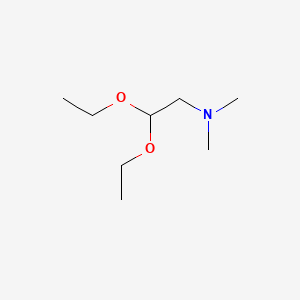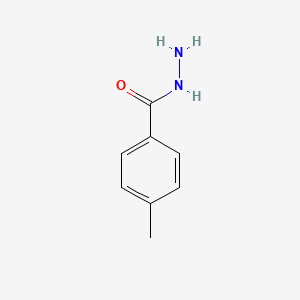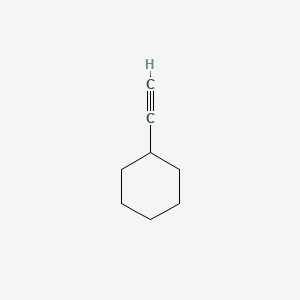
Ethynylcyclohexane
概要
説明
Ethynylcyclohexane, also known as this compound, is an organic compound with the molecular formula C₈H₁₂. It consists of a cyclohexyl group attached to an acetylene group. This compound is known for its unique properties and versatility in various chemical reactions and applications .
科学的研究の応用
Ethynylcyclohexane has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
作用機序
Target of Action
Ethynylcyclohexane, also known as Cyclohexylacetylene, is a compound that primarily targets cytochrome P-450 in hepatic microsomes . Cytochrome P-450 is a group of enzymes that play a crucial role in the metabolism of drugs and other substances in the body.
Mode of Action
It is known to mediate the nadph-dependent loss of cytochrome p-450 when incubated with hepatic microsomes . This suggests that the compound may interact with its target, leading to changes in the enzyme’s activity.
Result of Action
Its interaction with cytochrome P-450 suggests it may influence the activity of these enzymes, potentially affecting the metabolism of other substances in the body .
Safety and Hazards
Cyclohexylacetylene is classified as a flammable liquid. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
生化学分析
Biochemical Properties
Cyclohexylacetylene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One notable interaction is its mediation of NADPH-dependent loss of cytochrome P-450 when incubated with hepatic microsomes . This interaction suggests that cyclohexylacetylene can influence the activity of cytochrome P-450 enzymes, which are crucial for the metabolism of various substances in the liver. Additionally, cyclohexylacetylene has been used in the preparation of organometallic complexes, indicating its potential role in catalysis and synthetic chemistry .
Cellular Effects
The effects of cyclohexylacetylene on cellular processes are multifaceted. It has been observed to mediate the loss of cytochrome P-450 in hepatic cells, which can impact the metabolism of drugs and other xenobiotics . This interaction can lead to changes in cellular metabolism and potentially influence cell signaling pathways. Furthermore, the compound’s ability to interact with cytochrome P-450 suggests that it may affect gene expression related to metabolic enzymes, thereby altering cellular function.
Molecular Mechanism
At the molecular level, cyclohexylacetylene exerts its effects through interactions with specific biomolecules. The compound’s mediation of NADPH-dependent loss of cytochrome P-450 involves binding interactions with the enzyme, leading to its inactivation . This process likely involves the formation of reactive intermediates that modify the enzyme’s active site, resulting in a loss of function. Additionally, cyclohexylacetylene’s role in the preparation of organometallic complexes suggests that it can participate in coordination chemistry, forming stable complexes with metal ions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylacetylene can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that cyclohexylacetylene can mediate the loss of cytochrome P-450 over time, suggesting that its effects may be sustained with prolonged exposure . Additionally, the compound’s stability in various conditions can impact its efficacy in biochemical reactions and synthetic applications.
Dosage Effects in Animal Models
The effects of cyclohexylacetylene in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic enzymes such as cytochrome P-450 . At higher doses, cyclohexylacetylene may exhibit toxic effects, potentially leading to adverse outcomes in animal models. These effects can include changes in liver function, alterations in metabolic pathways, and potential toxicity to other organs.
Metabolic Pathways
Cyclohexylacetylene is involved in metabolic pathways that include interactions with enzymes such as cytochrome P-450. The compound’s mediation of NADPH-dependent loss of cytochrome P-450 suggests that it can influence the metabolism of various substrates processed by this enzyme . Additionally, cyclohexylacetylene’s role in synthetic chemistry indicates that it can participate in reactions that form new chemical bonds, potentially altering metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of cyclohexylacetylene within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its distribution within cells . Additionally, cyclohexylacetylene may interact with transport proteins or binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
Cyclohexylacetylene’s subcellular localization can impact its activity and function. The compound’s interactions with cytochrome P-450 suggest that it may localize to the endoplasmic reticulum, where these enzymes are predominantly found . Additionally, cyclohexylacetylene’s potential interactions with other cellular components, such as organometallic complexes, may influence its localization to specific organelles or compartments within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Ethynylcyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with propargyl bromide, followed by hydrolysis. Another method includes the dehydrohalogenation of 1-bromo-1-cyclohexylethane using a strong base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production of cyclohexylacetylene typically involves the catalytic dehydrogenation of cyclohexane in the presence of a suitable catalyst. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions: Ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylacetic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of cyclohexylacetylene yields cyclohexylethane.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base
Major Products:
Oxidation: Cyclohexylacetic acid.
Reduction: Cyclohexylethane.
Substitution: Various substituted cyclohexylacetylene derivatives
類似化合物との比較
- Cyclopentylacetylene
- 3,3-Dimethyl-1-butyne
- 3-Methyl-1-butyne
- 3-Phenyl-1-propyne
- Phenylacetylene
- 1-Ethynylcyclohexene
- Cyclopropylacetylene
- Ethynyltrimethylsilane
- 4-tert-Butylphenylacetylene
- 1-Pentyne
Comparison: Ethynylcyclohexane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other alkynes. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and catalysts .
特性
IUPAC Name |
ethynylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDZYLQUYMOSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239265 | |
| Record name | Ethynylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-48-6 | |
| Record name | Ethynylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclohexylacetylene behave as a reagent in reactions with transition metal complexes?
A1: Cyclohexylacetylene readily coordinates to transition metal centers, typically through its triple bond. This interaction often leads to the formation of various organometallic complexes with diverse structures and reactivities. For instance, cyclohexylacetylene reacts with the osmium dihydride complex OsH2Cl2(P-i-Pr3)2 to yield hydride-carbyne complexes via a 1,3-hydrogen shift. [] Similarly, it can form hydrido-vinylidene complexes upon reacting with OsHCl(CO)(PiPr3)2. [] These reactions highlight the versatility of cyclohexylacetylene as a building block in organometallic chemistry.
Q2: Can cyclohexylacetylene be polymerized? What are the characteristics of the resulting polymer?
A2: Yes, cyclohexylacetylene can be polymerized using specific catalysts. For example, a zwitterionic rhodium(I) complex, Rh+(2,5-norbornadiene)[η6-C6H5)B-(C6H5)3], effectively polymerizes cyclohexylacetylene under mild conditions. [] The resulting polymer exhibits a stereoregular cis configuration along its main chain and is obtained in high yields. Notably, this polymer displays limited solubility in common organic solvents.
Q3: How does the structure of cyclohexylacetylene influence its reactivity in palladium-catalyzed hydrogenation?
A3: The presence of both a bulky cyclohexyl ring and a reactive triple bond in cyclohexylacetylene significantly impacts its behavior in palladium-catalyzed hydrogenation reactions. The steric bulk of the cyclohexyl group can influence the adsorption of the molecule onto the catalyst surface, potentially impacting reaction rates and selectivity. []
Q4: Can you describe the role of cyclohexylacetylene in the synthesis of osmacyclopentapyrrole compounds?
A4: Cyclohexylacetylene plays a crucial role as a reactant in a multistep synthesis of osmacyclopentapyrrole derivatives. [] Initially, it reacts with a specific osmium complex containing an allenylidene ligand to form an intermediate with both an alkenyl and an allenylidene ligand attached to the osmium center. This intermediate then undergoes a remarkable transformation, incorporating an acetonitrile molecule and ultimately forming the osmacyclopentapyrrole ring system. This example showcases the utility of cyclohexylacetylene in constructing complex organometallic architectures.
Q5: Are there any studies on the spectroscopic properties of cyclohexylacetylene?
A5: Yes, the proton nuclear magnetic resonance (NMR) spectrum of cyclohexylacetylene has been thoroughly studied. [] The chemical shifts observed for the acetylenic proton provide valuable information about the electronic environment and the influence of the cyclohexyl ring. These findings contribute to a deeper understanding of the structure-property relationships in substituted acetylenes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





